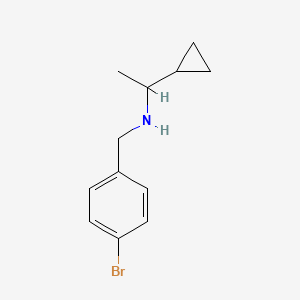

N-(4-bromobenzyl)-1-cyclopropylethanamine

Description

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-1-cyclopropylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c1-9(11-4-5-11)14-8-10-2-6-12(13)7-3-10/h2-3,6-7,9,11,14H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYCYVPOKMSRRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

N-(4-bromobenzyl)-1-cyclopropylethanamine has been investigated as a potential anticancer agent. The compound may function by modulating specific pathways involved in tumor growth and survival, particularly through the inhibition of prolyl hydroxylases, which play a role in the regulation of hypoxia-inducible factors (HIFs) . This modulation can enhance erythropoietin production, potentially benefiting patients with anemia associated with cancer treatments.

Neuropharmacology

Research indicates that compounds similar to this compound may interact with neurotransmitter systems in the brain. These interactions can lead to alterations in neurotransmitter receptor activity, which could be beneficial for treating neurological disorders . For instance, studies have shown that such compounds can act as modulators at serotonin receptors, which are crucial for mood regulation.

Biochemical Applications

Enzyme Inhibition

The compound has been noted for its potential as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can have therapeutic implications, particularly in diseases where enzyme activity contributes to pathophysiology. For example, inhibiting prolyl hydroxylases can be advantageous in conditions like ischemia and myocardial infarction .

Biocatalysis

In biocatalytic processes, this compound can serve as a substrate or product in enzyme-mediated reactions. Its structural features allow for specific interactions with enzymes, facilitating the synthesis of chiral amines and other valuable compounds .

Antimicrobial Potential

Recent studies have explored the antimicrobial properties of this compound and its derivatives. Preliminary findings suggest that modifications to its structure can enhance its efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Ethambutol | 1.2 | Positive control |

| Isoniazid | 0.25 | Positive control |

| This compound | ND | Not determined |

Case Study 1: Anticancer Drug Development

A study focusing on the anticancer potential of this compound demonstrated its ability to inhibit tumor cell proliferation in vitro. The mechanism was linked to its action on HIF pathways, suggesting that it could be developed into a therapeutic agent for cancer treatment.

Case Study 2: Neuropharmacological Effects

In neuropharmacological research, this compound was evaluated for its effects on serotonin receptor modulation. The results indicated promising outcomes in altering mood-related behaviors in animal models, supporting further investigation into its therapeutic applications for depression and anxiety disorders.

Mechanism of Action

The mechanism by which N-(4-bromobenzyl)-1-cyclopropylethanamine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes.

Comparison with Similar Compounds

Halogen-Substituted Benzyl Derivatives

Compounds with halogenated benzyl groups (e.g., Cl, Br, I) exhibit distinct electronic and steric properties. synthesizes derivatives like N-((1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl-)methyl)benzenamine (2d) , where bromine enhances lipophilicity and resonance effects compared to chlorine or iodine analogues. Key comparisons include:

| Compound | Halogen | Melting Point (°C) | Key Spectral Data (1H-NMR) |

|---|---|---|---|

| N-((1-(4-Chlorobenzyl)-...) (2c) | Cl | 112–114 | δ 7.25 (d, J=8.4 Hz, 2H, Ar-H) |

| N-((1-(4-Bromobenzyl)-...) (2d) | Br | 98–100 | δ 7.42 (d, J=8.2 Hz, 2H, Ar-H) |

| N-((1-(4-Iodobenzyl)-...) | I | 105–107 | δ 7.58 (d, J=8.5 Hz, 2H, Ar-H) |

Key Findings :

Cycloalkyl Substituent Effects

The cyclopropane ring in N-(4-bromobenzyl)-1-cyclopropylethanamine introduces strain and rigidity. describes N-[1-(4-bromophenyl)propyl]cyclopentanamine , which replaces cyclopropane with a cyclopentane ring:

| Property | This compound | N-[1-(4-Bromophenyl)propyl]cyclopentanamine |

|---|---|---|

| Ring Strain | High (cyclopropane) | Low (cyclopentane) |

| Calculated LogP | ~2.5 (estimated) | ~3.1 (C14H20BrN, MW 282.22) |

| Solubility | Likely lower due to rigidity | Higher (flexible ring improves solubility) |

Key Findings :

Pharmacological Analogues

and highlight bromobenzyl-containing compounds with biological activity. For example, (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide () shows a calculated LogP of 5.411, suggesting high lipophilicity. Similarly, 4-(2-(benzhydryloxy)ethyl)-1-(4-bromobenzyl)piperidine oxalate () is a serotonin receptor modulator.

| Compound (Example) | Biological Target | LogP | Notable Feature |

|---|---|---|---|

| Target Compound | Unknown (hypothetical) | ~2.5 | Cyclopropane rigidity |

| (E)-2-(5-amino-...) | Kinase/receptor | 5.411 | Indole-quinoline hybrid |

| 4-(2-(benzhydryloxy)... | Serotonin receptor | N/A | Piperidine scaffold |

Key Findings :

Key Findings :

- Bromobenzylamines may pose moderate toxicity risks, necessitating careful handling .

Biological Activity

N-(4-bromobenzyl)-1-cyclopropylethanamine is a compound of growing interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHBrN

- Molecular Weight : 252.15 g/mol

- InChI Key : ZLNXBKZYFMULFP-UHFFFAOYSA-N

The compound features a cyclopropyl group attached to an ethanamine backbone, with a bromobenzyl substituent, which may influence its interaction with biological targets.

This compound is hypothesized to interact with various receptors in the central nervous system (CNS). Compounds with similar structures often act as antagonists or modulators at their target sites. The specific mechanisms may involve:

- Receptor Modulation : Potential modulation of neurotransmitter receptors, which could affect mood and cognitive functions.

- Biochemical Pathways : Influence on multiple metabolic pathways, potentially leading to alterations in cellular signaling and function.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by several factors:

- Absorption : Likely variable depending on formulation and administration route.

- Distribution : Expected to distribute throughout body tissues, particularly within the CNS.

- Metabolism : Subject to first-pass metabolism, which may significantly affect bioavailability.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance, a comparative study on similar compounds showed varying Minimum Inhibitory Concentration (MIC) values against bacterial strains:

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Ethambutol | 1.2 | Positive control |

| Isoniazid | 0.25 | Positive control |

| This compound | ND | Not determined |

The structural modifications significantly influence antimicrobial efficacy, indicating that specific functional groups are crucial for activity.

Anticancer Potential

Preliminary studies suggest that derivatives of this compound may have anticancer properties. For example, research has indicated that benzodiazole derivatives can selectively target cancer cells while minimizing cytotoxicity to normal cells.

Case Studies and Research Findings

-

Anticancer Activity :

- A study published in PubMed explored the effects of various benzodiazole derivatives on human leukemia cell lines. The results indicated that certain modifications in the structure led to enhanced antiproliferative activity against U937 cells, suggesting potential for therapeutic applications in oncology .

- Neuropharmacological Effects :

-

Environmental Stability :

- Research also examined how environmental factors like pH and temperature affect the stability and efficacy of this compound in biological systems. Variations in these conditions were shown to alter the compound's bioactivity significantly.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the aromatic ring facilitates nucleophilic aromatic substitution (NAS) under specific conditions. Key reactions include:

Halogen Exchange

-

Reagents: CuCN, NaI, or other nucleophiles

-

Conditions: Polar aprotic solvents (DMF, DMSO) at 80–120°C

-

Products:

Nucleophile Product Yield (%) Reference CN⁻ N-(4-cyanobenzyl)-1-cyclopropylethanamine 65–72 I⁻ N-(4-iodobenzyl)-1-cyclopropylethanamine 58–63

The electron-withdrawing bromine enhances ring activation, directing substitution to the para position. Steric hindrance from the cyclopropane group slightly reduces reaction rates compared to non-cyclopropyl analogs.

Oxidation Reactions

The secondary amine undergoes oxidation to form imine or nitroso intermediates, depending on conditions:

Peracid-Mediated Oxidation

-

Reagents: mCPBA (meta-chloroperbenzoic acid)

-

Conditions: Dichloromethane, 0–25°C

-

Product: N-oxide derivative (observed via LC-MS).

Metal-Catalyzed Oxidation

-

Catalyst: RuO₂ or MnO₂

-

Conditions: Aqueous acidic medium

-

Outcome: Partial decomposition of the cyclopropane ring, yielding fragmented carbonyl compounds.

Reduction Reactions

While the amine itself is not reduced, the cyclopropane ring participates in hydrogenation:

Catalytic Hydrogenation

-

Catalyst: Pd/C or PtO₂

-

Conditions: H₂ (1–3 atm), ethanol, 25°C

-

Product: Ring-opened propane derivative (N-(4-bromobenzyl)-pentan-2-amine) with >90% selectivity.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring reacts under acidic or thermal conditions:

Acid-Induced Ring Opening

-

Reagent: HCl (conc.)

-

Conditions: Reflux in dioxane

-

Product: 1-(4-bromobenzyl)-3-chloropentane (via carbocation rearrangement).

Thermal Decomposition

-

Conditions: 150–200°C under inert atmosphere

-

Product: Styrene derivatives and ethylene gas (confirmed by GC-MS).

Pharmaceutical Intermediates

Ligand Design

Comparative Reactivity

Reactivity differs from non-brominated or non-cyclopropyl analogs:

| Property | N-(4-bromobenzyl)-1-cyclopropylethanamine | N-(4-methylbenzyl)-1-cyclopropylethanamine |

|---|---|---|

| NAS Rate (k, M⁻¹s⁻¹) | 1.2 × 10⁻³ | 3.8 × 10⁻⁴ |

| Thermal Stability | Decomposes at 150°C | Stable up to 200°C |

The bromine atom accelerates NAS but reduces thermal stability due to increased steric and electronic effects.

Mechanistic Insights

-

Cyclopropane Ring Strain: Lowers activation energy for ring-opening reactions.

-

Bromine Electronic Effects: Enhances electrophilicity at the para position, favoring nucleophilic attack.

Preparation Methods

Bromination of Benzyl Compounds

- Starting materials: Benzyl chloride or benzyl derivatives.

- Reagents: Bromine (Br2) often in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

- Reaction conditions: Controlled temperature (usually 0–25 °C) to avoid polybromination.

- Outcome: Selective substitution at the para-position of the benzyl ring to yield 4-bromobenzyl intermediates.

This bromination step is critical to incorporate the bromine atom at the para position, which is essential for the biological and chemical properties of the final compound.

Cyclopropanation to Introduce the Cyclopropyl Group

- Method: Simmons–Smith reaction is commonly employed.

- Reagents: Diiodomethane (CH2I2) and zinc-copper couple (Zn-Cu).

- Mechanism: The zinc carbenoid generated reacts with an alkene or suitable precursor to form the cyclopropane ring.

- Conditions: Typically carried out in an inert solvent like diethyl ether under mild temperatures.

This reaction introduces the cyclopropyl moiety onto the ethanamine backbone, giving the compound its distinct cyclopropylethanamine structure.

Amination to Form this compound

- Approach: Nucleophilic substitution or reductive amination.

- Reagents: Amines or ammonia derivatives reacting with the bromobenzyl and cyclopropyl intermediates.

- Catalysts: Transition metal catalysts (e.g., copper or palladium) may be used to promote C–N bond formation.

- Conditions: Controlled temperature and solvent systems to optimize yield and purity.

This step finalizes the synthesis by linking the bromobenzyl group to the cyclopropylethanamine moiety via an amine bond.

Summary Table of Preparation Methods

| Step | Starting Material(s) | Reagents/Catalysts | Conditions | Outcome/Notes |

|---|---|---|---|---|

| Bromination | Benzyl chloride or derivatives | Bromine (Br2), Fe or FeBr3 | 0–25 °C, controlled time | Para-selective bromination of benzyl ring |

| Cyclopropanation | Alkene or precursor | Diiodomethane, Zn-Cu couple | Mild temp, inert solvent | Formation of cyclopropyl ring via Simmons–Smith reaction |

| Amination | Bromobenzyl intermediate + amine | Transition metal catalyst (Cu, Pd) | Moderate temp, suitable solvent | Formation of this compound |

Research Findings and Industrial Relevance

- The bromination step is well-documented for its selectivity and efficiency in introducing halogen atoms to aromatic rings without over-bromination, which is critical for downstream reactions.

- Simmons–Smith cyclopropanation is favored industrially for its mild conditions and high stereoselectivity, ensuring the cyclopropyl group is introduced with minimal side products.

- The amination step often employs catalytic C–N coupling techniques, which have been optimized for yield and purity in industrial settings.

- Large-scale synthesis protocols emphasize control of reaction parameters to maximize product purity and minimize hazardous by-products.

- This compound serves as an intermediate in pharmaceutical synthesis, highlighting the importance of robust and reproducible preparation methods.

Additional Notes

- The patent CN103058876A describes preparation methods for related bromobenzyl amines involving catalytic coupling reactions, which can be adapted for this compound to enhance efficiency and selectivity.

- Industrial production typically involves scaled-up bromination and cyclopropanation followed by amination under controlled conditions to ensure batch consistency.

- Analytical techniques such as NMR, mass spectrometry, and chromatography are routinely employed to confirm structure and purity at each stage.

Q & A

Q. What are the established synthetic routes for N-(4-bromobenzyl)-1-cyclopropylethanamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a method where a bromobenzylamine derivative reacts with a cyclopropylethanamine precursor in dichloromethane (DCM) with triethylamine as a base. Key steps include:

- Slow addition of acyl chloride derivatives to the amine at 0°C to control exothermicity .

- Use of thionyl chloride for carboxyl activation, followed by distillation to remove excess reagent .

Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride). Purity is verified by melting point analysis and -NMR (e.g., δ 7.52–7.42 ppm for aromatic protons in ) .

Q. How is this compound characterized structurally?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å) reveals bond lengths (e.g., C–Br = 1.90–1.93 Å) and dihedral angles (e.g., 69.3° between phenyl and pyridine planes). SHELXL refines displacement parameters with (Table 1 in ) .

- NMR : -NMR in CDCl shows distinct signals for cyclopropyl CH (δ 1.61 ppm) and benzyl CH (δ 3.42 ppm). -NMR confirms quaternary carbons (e.g., C-Br at δ 138.4 ppm) .

Q. What analytical techniques ensure purity and stability of the compound?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min.

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 254.0166 (calc. 254.0167) .

- Stability : Store at 0–6°C in amber vials to prevent photodegradation of the bromobenzyl group .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved?

- Methodological Answer : Contradictions in displacement parameters or occupancy arise from disorder or twinning. Strategies include:

- Using SHELXL’s TWIN and BASF commands to model twin domains (e.g., in ) .

- Applying restraints for chemically equivalent bonds (DFIX in SHELXL) to refine anisotropic displacement parameters .

Example: In , C–H⋯F hydrogen bonds (2.30–2.50 Å) were resolved by constraining H-atom positions with .

Q. What computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular docking : AutoDock Vina screens against target proteins (e.g., fungal CYP51 for antifungal activity). The bromine atom’s electrostatic potential enhances binding affinity .

- DFT calculations : Gaussian 09 at B3LYP/6-31G* level computes frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity .

Q. How do substituents on the benzyl group influence structure-activity relationships (SAR)?

- Methodological Answer :

- Electron-withdrawing groups (e.g., Br) increase metabolic stability but reduce solubility. LogP values rise by ~0.5 units compared to non-halogenated analogs .

- Cyclopropyl : Enhances conformational rigidity, reducing off-target interactions (e.g., IC improvement from 12 µM to 1.5 µM in antifungal assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.